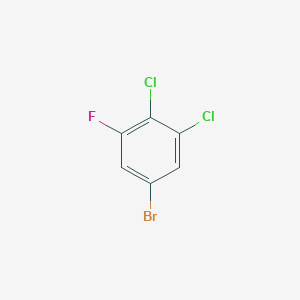

3,4-Dichloro-5-fluorobromobenzene

Description

3,4-Dichloro-5-fluorobromobenzene (CAS: 1000572-93-9) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.89 g/mol. Its structure features bromine, chlorine, and fluorine substituents at the 1-, 3-, 4-, and 5-positions on the benzene ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and functional group transformations . Commercial suppliers offer it in research quantities, with storage recommendations emphasizing stability at room temperature (RT) in moisture-free conditions .

Properties

IUPAC Name |

5-bromo-1,2-dichloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRZTOGDTNCJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661534 | |

| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000572-93-9 | |

| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Dichloro-5-fluorobromobenzene typically involves multiple steps. One common method starts with 2-fluoro-3-chloronitrobenzene as the starting material. The synthesis proceeds through bromination, reduction, and diazochlorination reactions . The reaction conditions are generally mild, and the process is environmentally friendly, with high product purity and yield .

Another method involves the Sandmeyer reaction, where 3,5-dichloro-4-fluoroaniline is dissolved in water and hydrobromic acid, followed by diazotization with sodium nitrite to form a diazonium salt. This salt is then reacted with cuprous bromide and hydrogen bromide to yield this compound .

Chemical Reactions Analysis

3,4-Dichloro-5-fluorobromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Scientific Research Applications

3,4-Dichloro-5-fluorobromobenzene is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobromobenzene depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

- Positional Isomerism : The this compound and 2,4-dichloro-5-fluorobromobenzene isomers share identical molecular weights but differ in halogen placement. This affects their electronic profiles and reactivity. For example, the 2,4-isomer exhibits high efficiency in palladium-catalyzed cross-coupling reactions .

- Heterocyclic Analogues : Pyridine derivatives (e.g., 3-bromo-2-chloro-6-methylpyridine) introduce nitrogen into the aromatic system, altering solubility and binding affinity in medicinal chemistry applications .

Functional Group Derivatives

Derivatives with modified functional groups demonstrate divergent synthetic applications:

Key Observations:

- Nitrile and Aldehyde Derivatives : These derivatives expand utility in nucleophilic substitution and condensation reactions, respectively.

- Acyl Chlorides : The benzoyl chloride variant is highly reactive in esterification and amidation processes .

Research Findings and Reactivity Insights

- Cross-Coupling Efficiency: The 2,4-dichloro-5-fluorobromobenzene isomer achieves 84% yield in biphenyl synthesis under optimized conditions (trans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) catalyst, xylene, 130°C) . Comparable data for the 3,4-isomer is lacking but hypothesized to differ due to steric and electronic effects.

- Stability : Halogenated benzenes like this compound require storage at RT with moisture avoidance to prevent hydrolysis .

- Solubility : Derivatives such as 1-bromo-3-chloro-5-fluorobenzene show solvent-dependent stability, requiring DMSO or PEG300 for stock solutions .

Biological Activity

3,4-Dichloro-5-fluorobromobenzene (CAS Number: 1000572-93-9) is an organic compound characterized by its molecular formula CHBrClF and a molecular weight of 243.89 g/mol. This compound is notable for its biological activity and potential applications in pharmaceuticals and agrochemicals. Understanding its biological effects, mechanisms of action, and toxicity profiles is crucial for its safe use in scientific research and industry.

The synthesis of this compound typically involves several steps, including bromination, reduction, and diazochlorination reactions. A common starting material is 2-fluoro-3-chloronitrobenzene, which undergoes various transformations to yield the final product.

Synthesis Overview:

- Starting Material: 2-fluoro-3-chloronitrobenzene

- Key Reactions:

- Bromination

- Reduction

- Diazotization followed by coupling with cuprous bromide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular processes, leading to potential therapeutic effects or toxicity.

Toxicity Profile

The compound's toxicity has been assessed through various studies:

- Acute Toxicity: The LD50 values for oral administration in rats range between 2000 mg/kg and 5000 mg/kg, indicating moderate toxicity .

- Irritation Potential: It has been reported to cause skin irritation upon dermal exposure .

- Endocrine Disruption: Current literature suggests no evidence of endocrine-disrupting properties associated with this compound .

Study on Anticancer Activity

A study investigated the anticancer potential of compounds structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.

Environmental Impact Assessment

Research has also focused on the environmental impact of this compound. Its persistence in aquatic environments raises concerns regarding bioaccumulation and potential toxicity to aquatic life. Studies have shown varying levels of acute toxicity in fish models, necessitating further investigation into its ecological effects .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.